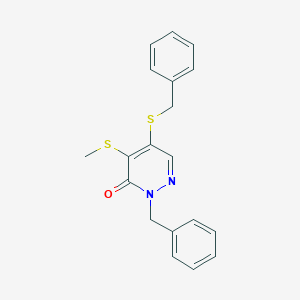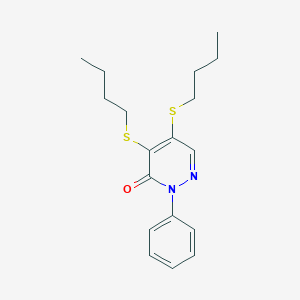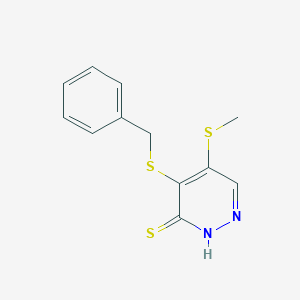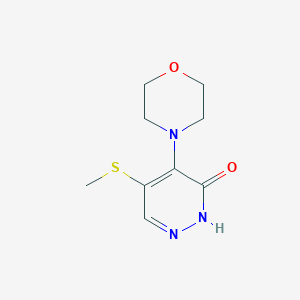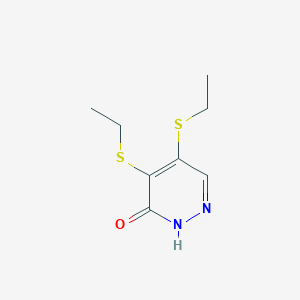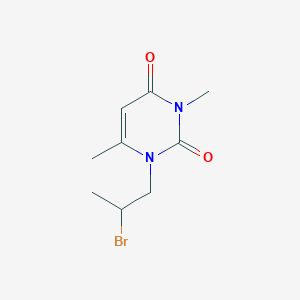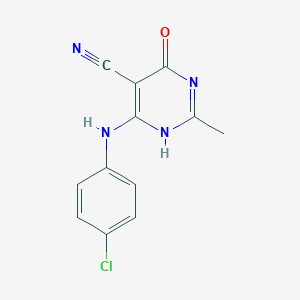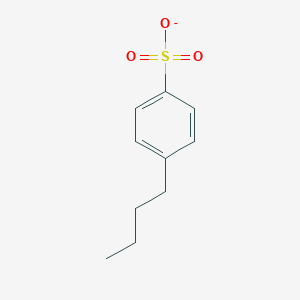
4-Butylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylbenzenesulfonate, also known as BBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of other organic compounds. BBS has been found to have a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicine.
Mechanism of Action
4-Butylbenzenesulfonate is a sulfonate ester that is known to interact with proteins and enzymes in a variety of ways. 4-Butylbenzenesulfonate has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with the hydrophobic regions of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
4-Butylbenzenesulfonate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Butylbenzenesulfonate can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. 4-Butylbenzenesulfonate has also been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Butylbenzenesulfonate in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can be useful in the study of enzyme kinetics and protein structure. However, one limitation of using 4-Butylbenzenesulfonate is its potential toxicity. 4-Butylbenzenesulfonate has been found to be toxic to certain cell types, and caution should be taken when using it in experiments involving living organisms.
Future Directions
There are several future directions for the use of 4-Butylbenzenesulfonate in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. 4-Butylbenzenesulfonate has been found to have anti-inflammatory effects, and further research may lead to the development of new drugs based on this compound. Another potential application is in the study of protein-protein interactions. 4-Butylbenzenesulfonate has been found to interact with proteins in a variety of ways, and further research may lead to a better understanding of these interactions.
Synthesis Methods
4-Butylbenzenesulfonate can be synthesized through the reaction of butylbenzene with sulfuric acid. The reaction results in the formation of the butylbenzenesulfonic acid, which can then be esterified with an alcohol, such as methanol or ethanol, to produce the final product, 4-Butylbenzenesulfonate.
Scientific Research Applications
4-Butylbenzenesulfonate has been used in a variety of scientific research applications. One of the most common uses of 4-Butylbenzenesulfonate is as a reagent for the synthesis of other organic compounds. 4-Butylbenzenesulfonate has also been used in the study of enzyme kinetics and protein structure. In addition, 4-Butylbenzenesulfonate has been used as a surfactant in the preparation of nanoparticles for drug delivery.
properties
Molecular Formula |
C10H13O3S- |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-butylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13)/p-1 |
InChI Key |
JNVFIMNBBVDEPV-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



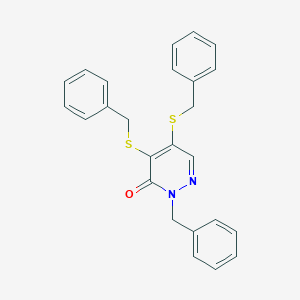
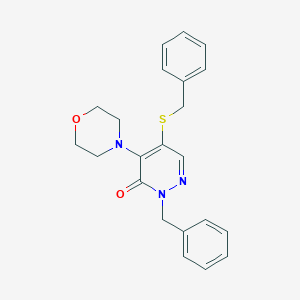
![4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone](/img/structure/B286336.png)
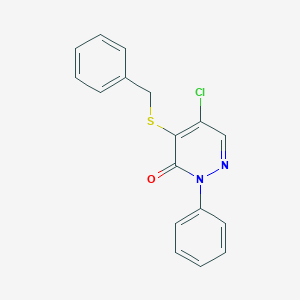
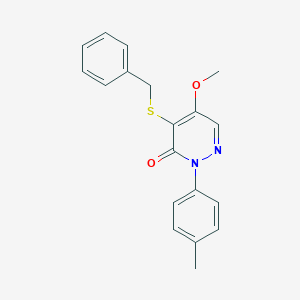
![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![1,6-Di(1-piperidinyl)pyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine](/img/structure/B286347.png)
